Cas no 1806919-99-2 (3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol)

3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol is a fluorinated pyridine derivative with a bromo-substituted aromatic core and a hydroxymethyl functional group. Its unique structure, featuring both difluoromethyl and trifluoromethyl substituents, enhances its reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms improves metabolic stability and lipophilicity, making it valuable for designing bioactive compounds. The bromo group offers a versatile site for further functionalization via cross-coupling reactions. This compound is particularly useful in medicinal chemistry for the development of fluorinated analogs with optimized pharmacokinetic properties. High purity and well-defined stereochemistry ensure consistent performance in synthetic applications.
3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol structure
1806919-99-2 structure
Product name:3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol
CAS No:1806919-99-2
MF:C8H5BrF5NO
MW:306.027418851852
CID:4864509

3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol
    • Inchi: 1S/C8H5BrF5NO/c9-5-4(7(10)11)3(2-16)1-15-6(5)8(12,13)14/h1,7,16H,2H2
    • InChI Key: JPZWUYGNKDTCKO-UHFFFAOYSA-N
    • SMILES: BrC1C(C(F)(F)F)=NC=C(CO)C=1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Topological Polar Surface Area: 33.1
  • XLogP3: 2.2

3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029056072-1g
3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol
1806919-99-2 97%
1g
$3,129.00 2022-03-31
Alichem
A029056072-500mg
3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol
1806919-99-2 97%
500mg
$1,630.00 2022-03-31
Alichem
A029056072-250mg
3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol
1806919-99-2 97%
250mg
$969.60 2022-03-31

Additional information on 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol

Introduction to 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol (CAS No. 1806919-99-2)

3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1806919-99-2, is a halogenated pyridine derivative featuring a unique structural configuration that makes it a valuable intermediate in the synthesis of biologically active molecules. The presence of multiple fluorine atoms and a bromine substituent enhances its reactivity, making it particularly useful in the development of novel therapeutic agents.

The molecular structure of 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol consists of a pyridine core substituted with a bromine atom at the 3-position, a difluoromethyl group at the 4-position, and a trifluoromethyl group at the 2-position. Additionally, a hydroxymethyl group is attached at the 5-position, providing a versatile handle for further functionalization. This combination of substituents imparts distinct electronic and steric properties to the molecule, which can be exploited in various synthetic pathways.

In recent years, there has been growing interest in halogenated pyridines due to their role as key building blocks in drug discovery. The electron-withdrawing nature of the fluorine and trifluoromethyl groups increases the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions. This property is particularly advantageous in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in constructing complex molecular architectures.

One of the most compelling applications of 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The structural features of this compound make it an excellent scaffold for developing such inhibitors.

Recent studies have demonstrated the utility of 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol in the development of antiviral agents. The fluoro-substituents enhance the metabolic stability and bioavailability of drug candidates, which is critical for effective antiviral therapy. Additionally, the bromine atom provides a site for further derivatization, allowing for the creation of libraries of compounds that can be screened for antiviral activity.

The compound's potential extends beyond pharmaceutical applications. It has also shown promise in materials science, particularly in the development of organic electronic materials. The electron-deficient nature of halogenated pyridines makes them suitable candidates for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its use as a building block for designing novel materials with enhanced optoelectronic properties.

In terms of synthetic methodologies, 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol serves as an important intermediate in multi-step syntheses. Its reactive sites can be selectively modified through various chemical transformations, enabling access to a wide range of derivatives. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce new substituents at different positions on the pyridine ring. This flexibility makes it a valuable tool for medicinal chemists seeking to optimize lead compounds.

The safety and handling of 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol are important considerations in its application. While it is not classified as a hazardous material under standard regulations, appropriate laboratory practices should be followed to ensure safe handling. This includes using personal protective equipment (PPE) such as gloves and safety goggles, working in a well-ventilated area or under a fume hood, and storing it away from incompatible substances.

The future prospects for 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol are promising, given its versatility and utility across multiple disciplines. As research continues to uncover new applications and synthetic strategies, this compound is likely to remain a cornerstone in pharmaceutical and materials science research. Its unique structural features continue to inspire innovation, driving advancements in drug discovery and material design.

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